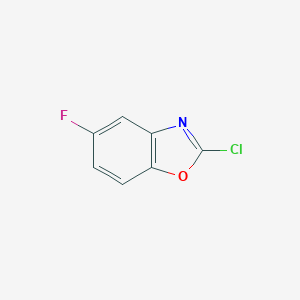

2-Chloro-5-fluoro-1,3-benzoxazole

Overview

Description

“2-Chloro-5-fluoro-1,3-benzoxazole” is a chemical compound with the CAS Number: 135533-78-7 . It has a molecular weight of 171.56 and its IUPAC name is this compound . It is typically stored at -10 degrees Celsius and is available in powder form .

Synthesis Analysis

Benzoxazole derivatives, including “this compound”, have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of benzoxazole derivatives involves various pathways and different reaction conditions .

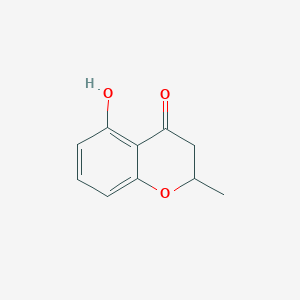

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H3ClFNO/c8-7-10-5-3-4 (9)1-2-6 (5)11-7/h1-3H . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

It is typically stored at -10 degrees Celsius . The compound’s molecular weight is 171.56 .

Scientific Research Applications

Microwave-assisted Synthesis in Medicinal Chemistry

Microwave-assisted synthesis has emerged as a powerful technique for the efficient and rapid synthesis of benzoxazole derivatives, including 2-Chloro-5-fluoro-1,3-benzoxazole. This method enhances the diversity and speed of research in modern chemistry, proving especially useful for synthesizing benzoxazole derivatives under various reaction conditions. These derivatives exhibit a broad range of pharmacological properties, making them of significant interest in drug development and medicinal chemistry. The technique offers advantages in terms of reaction speed and environmental friendliness compared to traditional synthesis methods (Özil & Menteşe, 2020).

S-arylation and Synthetic Utilities

The S-arylation of 2-mercaptobenzazoles, including those related to this compound, has been explored for creating compounds with diverse biological and pharmacological properties. These synthetic strategies are crucial for developing new therapeutic agents, showcasing the versatility and applicability of benzoxazole derivatives in creating biologically active compounds (Vessally et al., 2018). Additionally, synthetic approaches for benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines highlight the importance of benzoxazole and its derivatives in synthesizing a wide range of compounds with potential therapeutic applications (Ibrahim, 2011).

Applications in Alzheimer's Disease Research

Benzoxazole derivatives, including those related to this compound, have been explored as imaging agents in Alzheimer's disease research. These compounds have shown promise in amyloid imaging, aiding in the early detection and monitoring of Alzheimer's disease progression. This application underscores the potential of benzoxazole derivatives in neurodegenerative disease research and therapy (Nordberg, 2007).

Broad Pharmacological Properties

Benzoxazole and its derivatives exhibit a wide array of therapeutic activities, including antimicrobial, anti-inflammatory, analgesic, antiviral, antifungal, anticancer, and antidepressant activities. This broad spectrum of pharmacological properties highlights the significance of benzoxazole derivatives in drug discovery and development. The versatility of these compounds makes them valuable scaffolds for designing new therapeutic agents (K.M et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Benzoxazole derivatives, including “2-Chloro-5-fluoro-1,3-benzoxazole”, have been gaining importance in recent years due to their use in the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on exploring new synthetic strategies and applications for these compounds .

Mechanism of Action

Target of Action

2-Chloro-5-fluoro-1,3-benzoxazole, like other benzoxazole derivatives, interacts with various biological targets. These targets include enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

The compound elicits its function by targeting various enzymes or proteins that are involved in the pathway of disease formation and proliferation . For instance, it can inhibit DNA topoisomerases , which are crucial for DNA replication and transcription, thereby affecting the growth and proliferation of cells.

Pharmacokinetics

The compound’s molecular weight (17156) and its physical form (powder) suggest that it may have good bioavailability .

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Action Environment

It’s worth noting that the compound’s storage temperature is -10 degrees , suggesting that temperature could be a factor in its stability.

Biochemical Analysis

Biochemical Properties

The benzoxazole scaffold, to which 2-Chloro-5-fluoro-1,3-benzoxazole belongs, allows efficient interaction with biological targets . These derivatives function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .

Cellular Effects

Benzoxazole derivatives, including this compound, have been shown to possess potent anticancer activity . They target a wide range of metabolic pathways and cellular processes in disease pathology .

Molecular Mechanism

The planar benzene ring of this compound can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Metabolic Pathways

Benzoxazole derivatives, including this compound, are known to target a wide range of metabolic pathways

Properties

IUPAC Name |

2-chloro-5-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKHKBJLBBASAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556862 | |

| Record name | 2-Chloro-5-fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135533-78-7 | |

| Record name | 2-Chloro-5-fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)

![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)

![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)